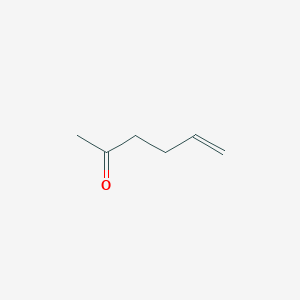

5-Hexèn-2-one

Vue d'ensemble

Description

5-Hexen-2-one, also known as allylacetone, is a compound of interest in various chemical research areas due to its potential as a building block in organic synthesis and its involvement in atmospheric chemistry. The compound's structure features a ketone functional group adjacent to an alkene, which allows for diverse reactivity and transformations.

Synthesis Analysis

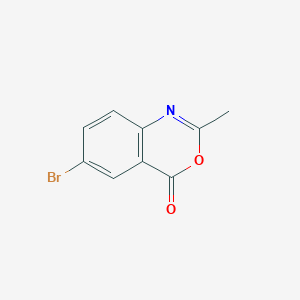

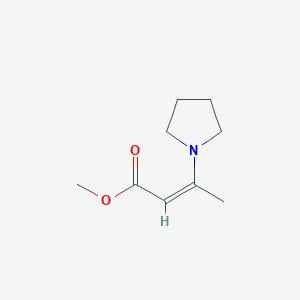

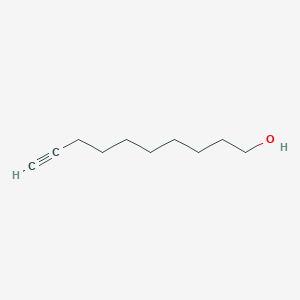

The synthesis of compounds related to 5-hexen-2-one has been explored through various methods. For instance, the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates provides an efficient access to acetoxy bicyclo[3.1.0]hexenes, which can be further transformed into 2-cycloalkenones, a structure closely related to 5-hexen-2-one . Additionally, substituted 5-hexen-1-yllithiums have been prepared and undergo cyclization to give (cyclopentyl)methyllithiums, showcasing the versatility of 5-hexen-2-one derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of 5-hexen-2-one and its derivatives has been confirmed through various spectroscopic methods. For example, the structure of a dendritic hexaferrocenyl electron donor, which is a derivative of hexaphenylbenzene, was confirmed by X-ray crystallography . Although not directly related to 5-hexen-2-one, this demonstrates the importance of structural analysis in understanding the properties of organic compounds.

Chemical Reactions Analysis

5-Hexen-2-one undergoes photoisomerization, which has been studied in the vapor phase. The compound is stable towards photolysis, and the main product identified was an isomer of 5-hexen-2-one . Additionally, the reactivity of the 5-hexenyl radical towards various anions has been investigated, providing insights into the radical chemistry of 5-hexen-2-one .

Physical and Chemical Properties Analysis

The kinetics of the gas-phase reactions of 5-hexen-2-one with OH and NO3 radicals, as well as O3, have been measured, providing valuable information about its reactivity and potential atmospheric impact. The rate constants obtained are compared with those of similar ketones and alkenes, and the atmospheric lifetimes of 5-hexen-2-one with respect to these radicals and ozone are calculated . Furthermore, the thermal rearrangements of related compounds have been studied theoretically, which helps in understanding the behavior of 5-hexen-2-one under thermal conditions .

Case Studies

In the context of case studies, the formation of platinum(II) and palladium(II) complexes from 1-hexen-5-one (allylacetone) has been explored. The reactions lead to the formation of complexes that do not show a tendency towards ligand isomerization, providing a potential pathway for the stabilization of 5-hexen-2-one derivatives . These studies are crucial for developing new catalytic processes and understanding the coordination chemistry of unsaturated ketones.

Applications De Recherche Scientifique

Synthèse des phéromones d'insectes

La 5-Hexèn-2-one joue un rôle crucial dans la synthèse des phéromones d'insectes. Elle est utilisée dans le processus de bioréduction énantiosélective pour produire le (S)-5-hexèn-2-ol, un composant clé dans la synthèse des phéromones d'insectes . Ce processus implique l'utilisation de cellules d'actinobactéries Rhodococcus erythropolis A-25 .

Lutte antiparasitaire

Les phéromones d'insectes synthétisées à partir de la this compound sont utilisées dans la lutte antiparasitaire. Ces phéromones sont des substances produites par les insectes eux-mêmes et libérées dans l'environnement, provoquant une réponse spécifique des individus de la même espèce biologique . Elles sont considérées comme des agents plus acceptables pour la protection intégrée des plantes .

Synthèse organique

La this compound est utilisée en synthèse organique, en particulier dans la production de divers esters. Par exemple, elle est utilisée dans la synthèse de l'acétate de (2 S )-tridécyle, une phéromone sexuelle de Drosophila mulleri .

Chimie organique industrielle

Dans le domaine de la chimie organique industrielle, la this compound est utilisée comme matière première dans la synthèse de divers composés organiques. Elle est disponible dans le commerce et utilisée dans la synthèse des esters de ( S )-1-méthylbutyle des acides (2 Е )-2-méthylpent-2-énoïque et (2 Е )-2,4-diméthylpent-2-énoïque .

Chromatographie en phase gazeuse

La this compound peut être analysée par chromatographie en phase gazeuse, une technique courante en chimie analytique pour séparer et analyser les composés qui peuvent être vaporisés sans décomposition .

Recherche sur les propriétés thermophysiques

La this compound est utilisée dans la recherche sur les propriétés thermophysiques. Ses propriétés sont évaluées de manière critique pour les composés purs, l'accent étant mis sur les composés organiques .

Safety and Hazards

5-Hexen-2-one is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin and eyes should be avoided, and inhalation of dust, mist, or vapors should be prevented . It should be handled with spark-proof tools and explosion-proof equipment .

Mécanisme D'action

Target of Action

5-Hexen-2-one, also known as hex-5-en-2-one or allylacetone , is a chemical compound that is used in various applications.

Mode of Action

It has been used in the synthesis of insect pheromones . In this context, the compound undergoes enantioselective bioreduction to (S)-5-hexen-2-ol, a key step in the synthesis process .

Biochemical Pathways

It has been used as a starting material in the synthesis of insect pheromones . The compound undergoes enantioselective bioreduction, a key step in the synthesis process .

Result of Action

It’s known that the compound can cause eye and skin irritation, and may cause respiratory tract irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hexen-2-one. For instance, the compound is highly flammable, and its vapors may cause a flash fire or explosion . Therefore, it should be stored in a cool, well-ventilated place .

Propriétés

IUPAC Name |

hex-5-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDVGJZUHCKENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059372 | |

| Record name | 5-Hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109-49-9 | |

| Record name | 5-Hexen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hexen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-5-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HEXEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWM6RL9YEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Hexen-2-one?

A1: 5-Hexen-2-one has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.

Q2: Are there any unique spectroscopic features of 5-Hexen-2-one?

A2: Yes, 5-Hexen-2-one displays characteristic absorption bands in infrared spectroscopy corresponding to the carbonyl group (C=O) and the alkene group (C=C). []

Q3: Can 5-Hexen-2-one participate in cycloaddition reactions?

A3: Studies have shown that 5-Hexen-2-one undergoes [2+2] cycloaddition reactions with itself or other alkenes in the presence of certain catalysts, leading to the formation of cyclobutane derivatives. []

Q4: What is the role of 5-Hexen-2-one in the synthesis of allethrolone?

A4: 5-Hexen-2-one serves as a key starting material in the synthesis of allethrolone, a precursor to pyrethrin insecticides. This synthetic route utilizes a Michael addition reaction with 5-Hexen-2-one, highlighting its utility in constructing complex molecules. []

Q5: Can 5-Hexen-2-one be used in transfer hydrogenation reactions?

A5: While 5-Hexen-2-one itself is not a catalyst for transfer hydrogenation, it can be selectively reduced via this method. Researchers have employed ruthenium complexes to successfully convert 5-Hexen-2-one to 2-hexanol, demonstrating the importance of catalyst selection in controlling product selectivity. [, ]

Q6: Have computational methods been used to study 5-Hexen-2-one?

A6: Yes, computational studies have investigated the reaction mechanisms of 5-Hexen-2-one with various reactants, such as chlorine atoms. These calculations provide insights into reaction kinetics and atmospheric degradation pathways. [, ]

Q7: Are there any specific challenges associated with formulating 5-Hexen-2-one?

A7: As a relatively volatile liquid, formulating 5-Hexen-2-one may require strategies to minimize evaporation and ensure accurate dosing.

Q8: What analytical techniques are commonly used to study 5-Hexen-2-one?

A8: Researchers utilize a combination of techniques, including gas chromatography (GC), infrared spectroscopy (IR), and mass spectrometry (MS) to identify, quantify, and characterize 5-Hexen-2-one in various matrices. [, , ]

Q9: How does 5-Hexen-2-one degrade in the environment?

A9: Atmospheric degradation of 5-Hexen-2-one primarily occurs through reactions with hydroxyl radicals (OH) and ozone (O3), contributing to the formation of secondary organic aerosols. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)

![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)

![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)